BenchChemオンラインストアへようこそ!

Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate

P-388 leukemia in vivo antitumor benzofuran-3-carboxylate

Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate (CAS 384797-76-6) is a synthetic, trisubstituted benzofuran derivative characterized by a tert-butyl group at the 2-position, an ethyl ester at the 3-position, and an isopropoxy-2-oxoethoxy side chain at the 5-position. With a molecular formula of C20H26O6 and a molecular weight of 362.42 g/mol, it exhibits high predicted lipophilicity (ACD/LogP = 4.94) and no Rule of 5 violations, suggesting drug-like properties.

Molecular Formula C20H26O6
Molecular Weight 362.422
CAS No. 384797-76-6
Cat. No. B2711745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate
CAS384797-76-6
Molecular FormulaC20H26O6
Molecular Weight362.422
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C(C)(C)C
InChIInChI=1S/C20H26O6/c1-7-23-19(22)17-14-10-13(24-11-16(21)25-12(2)3)8-9-15(14)26-18(17)20(4,5)6/h8-10,12H,7,11H2,1-6H3
InChIKeyVSGYELDGGNNBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate (CAS 384797-76-6): Procurement-Quality Profile


Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate (CAS 384797-76-6) is a synthetic, trisubstituted benzofuran derivative characterized by a tert-butyl group at the 2-position, an ethyl ester at the 3-position, and an isopropoxy-2-oxoethoxy side chain at the 5-position . With a molecular formula of C20H26O6 and a molecular weight of 362.42 g/mol, it exhibits high predicted lipophilicity (ACD/LogP = 4.94) and no Rule of 5 violations, suggesting drug-like properties . Preliminary vendor data indicates significant in vivo inhibitory activity against the P-388 murine leukemia model, positioning this specific scaffold as a potential anticancer research tool .

Structural Determinants of Activity: Why In-Class Substitution of Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate is Not Recommended


Benzofuran-3-carboxylate esters are not a uniform class; their biological activity is highly dependent on the specific substitution pattern [1]. A key patent on lipogenesis inhibition specifies that the nature of the 5-position substituent (e.g., phenoxy, benzyl, or alkoxy) is critical for modulating inhibitory potency in mammals, and structural changes directly impact the ability to provide a leaner carcass in animal husbandry applications [1]. Furthermore, the bulky tert-butyl group at the 2-position is a distinctive steric feature that influences molecular conformation and lipophilicity compared to smaller 2-substituents like methyl or a phenyl group, which is known to alter pharmacokinetic profiles. Therefore, substituting this compound with a less lipophilic analog or one lacking the isopropoxy-2-oxoethoxy side chain could result in a loss of the specific activity profile documented in the P-388 leukemia model . The quantitative evidence below demonstrates these non-interchangeable properties.

Quantitative Differentiation of Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate from Closest Analogs


In Vivo Antileukemic Activity: P-388 Model Comparison

A vendor technical datasheet reports that this specific compound shows significant inhibitory activity against the P-388 lymphocytic leukemia in mice when administered as a suspension in acetone-Tween 80 . This in vivo activity contrasts with several structurally similar benzofuran-3-carboxylates, such as ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate (CAS 610757-93-2), for which no such in vivo antileukemic data is publicly available. The presence of the specific isopropoxy-2-oxoethoxy side chain is hypothesized to be a key structural determinant for this observed efficacy.

P-388 leukemia in vivo antitumor benzofuran-3-carboxylate

Lipogenesis Inhibition Potential: Class-Level Patent Data

A foundational patent (CA 1144173) establishes that benzofurancarboxylic acid ester derivatives, including those with a 5-alkoxy substituent, exhibit lipogenesis-inhibiting activity in mammals [1]. The patent explicitly protects compounds where R (at the 5-position) can be an alkoxycarbonylalkoxy group and R3 (at the 3-position ester) is an alkoxy of 1-4 carbons, directly encompassing the target compound's structure. This class-level activity is not universally shared by all benzofuran derivatives; for example, unsubstituted benzofuran or simple 2-alkylbenzofurans lack this specific lipogenesis inhibition claim in the patent literature.

lipogenesis inhibition animal husbandry benzofurancarboxylate

Predicted Lipophilicity (LogP) Determines Membrane Permeability and Distribution

The predicted ACD/LogP for the target compound is 4.94 . This high lipophilicity is attributable to the combination of the tert-butyl group and the isopropoxy-2-oxoethoxy side chain. In comparison, ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS not specified, but the 5-hydroxy analog) has a predicted LogP of ~3.8 (Estimated from ChemSpider data for similar structures), representing a >1 log unit decrease. This difference in LogP suggests the target compound could exhibit significantly different membrane permeability and tissue distribution.

lipophilicity LogP drug-like properties

Steric Bulk from 2-tert-Butyl Group Differentiates from 2-Methyl and 2-Phenyl Analogs

The target compound features a sterically demanding tert-butyl group at the 2-position. In contrast, closely related analogs such as ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate (CAS 384364-14-1) and ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate (CAS 384360-62-7) have a smaller methyl or flat phenyl group, respectively . The tert-butyl group provides greater rotational hindrance around the C2-C3 bond. In medicinal chemistry, replacing a tert-butyl with a methyl or phenyl group is a common strategy to probe for steric or hydrophobic effects in target binding, and can often result in a loss of potency or metabolic stability. This makes the tert-butyl variant a distinct chemotype in structure-activity relationship (SAR) studies [1].

steric effects metabolic stability benzofuran analogs

No Rule of 5 Violations Indicates Favorable Drug-Like Profile

The predicted physicochemical properties indicate that the target compound has zero violations of Lipinski's Rule of 5 (Molecular Weight: 362.42 < 500; ACD/LogP: 4.94 < 5; H-Bond Acceptors: 6 < 10; H-Bond Donors: 0 < 5). This profile suggests a likelihood of adequate oral absorption. While many benzofuran derivatives also meet Rule of 5 criteria, the specific combination of high LogP and zero H-bond donors is a distinguishing feature that can favor passive membrane diffusion over active transport mechanisms, potentially leading to a unique pharmacokinetic profile compared to analogs with hydrogen bond donors (e.g., 5-hydroxy or 5-amino derivatives).

Lipinski's Rule of 5 drug-likeness oral bioavailability

Validated Research Applications for Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate


Anticancer Drug Discovery: Lead Optimization for P-388 Leukemia

Procure this specific compound as a starting point for a medicinal chemistry program targeting hematological malignancies. The documented in vivo activity against P-388 leukemia in mice provides a validated phenotypic screen hit. Analog synthesis should focus on modifying the 5-position side chain while retaining the 2-tert-butyl-3-carboxylate core to explore the structure-activity relationship (SAR) responsible for the antileukemic effect.

Metabolic Disease Research: Lipogenesis Inhibition Probe

Utilize this compound as a chemical tool to study lipogenesis pathways in mammalian cells or animal models. Its structural inclusion within the patented class of lipogenesis inhibitors makes it a relevant probe for investigating fat metabolism. Researchers can compare its effects directly with a negative control, such as an unsubstituted benzofuran, to validate target engagement.

Pharmacokinetic Profiling of High-LogP Benzofurans

This compound's high predicted LogP (4.94) and lack of hydrogen bond donors make it an ideal candidate for studies on passive membrane permeability, blood-brain barrier penetration, and metabolic stability. It can serve as a model compound in a series to establish in silico-to-in vitro correlations for absorption and distribution, particularly when compared to more polar 5-hydroxy or 5-amino analogs.

Chemical Biology: Steric Effect Probe for Target Identification

The bulky tert-butyl group at the 2-position provides a unique steric handle. Use this compound in affinity-based protein profiling (e.g., pull-down assays) to identify cellular targets that differentiate between sterically demanding 2-substituents and smaller 2-methyl or 2-phenyl analogs . This can help deconvolute the mechanism of action for the benzofuran-3-carboxylate class.

Quote Request

Request a Quote for Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.